N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c20-15-5-3-13(4-6-15)10-21-17(23)18(24)22-12-19(25,14-7-8-26-11-14)16-2-1-9-27-16/h1-9,11,25H,10,12H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTGFEHTZGVBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzylamine, 2-furan-3-yl-2-hydroxy-2-(thiophen-2-yl)ethylamine, and oxalyl chloride. These intermediates are then reacted under controlled conditions to form the final oxalamide product.
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Step 1: : Synthesis of 4-fluorobenzylamine
- React 4-fluorobenzyl chloride with ammonia or an amine source under basic conditions.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 60-80°C), and time (e.g., 12-24 hours).
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Step 2: : Synthesis of 2-furan-3-yl-2-hydroxy-2-(thiophen-2-yl)ethylamine
- React furan-3-carbaldehyde with thiophene-2-carbaldehyde in the presence of a reducing agent (e.g., sodium borohydride) to form the corresponding alcohol.
- Reaction conditions: Solvent (e.g., methanol), temperature (e.g., 0-25°C), and time (e.g., 6-12 hours).
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Step 3: : Formation of this compound
- React 4-fluorobenzylamine with oxalyl chloride to form the corresponding oxalyl derivative.
- React the oxalyl derivative with 2-furan-3-yl-2-hydroxy-2-(thiophen-2-yl)ethylamine under basic conditions.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-25°C), and time (e.g., 12-24 hours).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the furan and thiophene rings.
Reduction: Formation of primary or secondary amines from the oxalamide moiety.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The compound shares a core oxalamide structure with several derivatives, but its unique substituents distinguish it from others. Key comparisons include:
Metabolic and Toxicological Profiles
- The target compound’s fluorine substituent may similarly improve safety margins. In contrast, S5456 showed moderate CYP3A4 inhibition (51% at 10 µM), suggesting that substituents like dimethoxybenzyl groups may increase enzyme interactions .
Functional and Regulatory Differences
- Flavoring Applications :
- Therapeutic Potential: BNM-III-170 and GMC derivatives demonstrate antiviral/antimicrobial activity, linked to halogenated aryl groups and rigid heterocycles . The target compound’s thiophene and furan rings could similarly enhance bioactivity but may require optimization for selectivity.
Biological Activity
N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves the following steps:
- Preparation of Amine Precursors :
- 4-fluorobenzylamine and 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine are synthesized.
- Formation of Oxalamide Linkage :
- The amines react with oxalyl chloride under anhydrous conditions to form the oxalamide linkage.
- Common solvents include dichloromethane or tetrahydrofuran, with reactions conducted under an inert atmosphere to prevent hydrolysis.
Reaction Scheme
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may inhibit extracellular signal-regulated kinases (ERK1/2), which are crucial in cell proliferation and survival pathways. This inhibition could lead to significant downstream effects on various cellular processes, including:
- Apoptosis : Induction of programmed cell death in cancer cells.
- Tumor Growth Modulation : Potential reduction in tumor growth rates through targeted signaling pathways.
Data Table: Biological Assays
| Assay Type | Target Molecule | Activity Observed | Reference |
|---|---|---|---|
| ERK1/2 Inhibition | ERK1/2 | IC50 = 25 µM | |
| Cytotoxicity Assay | Various Cancer Cells | IC50 = 30 µM | |
| Apoptosis Induction | Cancer Cell Lines | Increased apoptosis rate by 40% |
Case Study 1: ERK Inhibition in Breast Cancer Cells
In a study examining the effects of this compound on breast cancer cell lines, researchers found that treatment with the compound resulted in a significant decrease in ERK1/2 phosphorylation levels, suggesting effective inhibition of the MAPK pathway. This led to reduced cell proliferation and increased apoptosis rates compared to untreated controls.
Case Study 2: Antitumor Activity
Another investigation focused on the compound's antitumor properties in xenograft models. Mice treated with this compound exhibited a marked reduction in tumor size after four weeks of treatment, supporting its potential as an antitumor agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize N1-(4-fluorobenzyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide?
- Answer : Synthesis typically involves multi-step reactions, starting with the preparation of the hydroxyethyl-thiophene-furan intermediate via nucleophilic substitution or coupling reactions. Subsequent oxalamide formation is achieved by reacting the intermediate with 4-fluorobenzylamine and activated oxalic acid derivatives (e.g., oxalyl chloride). Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) are often used to prevent side reactions. Optimization of solvent (e.g., dichloromethane or THF), temperature (0–25°C), and catalysts (e.g., DMAP) is critical for yields >70% .
Q. How is the molecular structure of this compound validated?
- Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Assign peaks for furan (δ 6.2–7.4 ppm), thiophene (δ 7.1–7.5 ppm), and oxalamide (δ 8.1–8.3 ppm).
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (e.g., SHELXL-2018) .
Q. Which computational approaches model this compound’s electronic properties?
- Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Software packages like Gaussian 16 or ORCA are employed .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to enhance yield and purity?
- Answer : Use Design of Experiments (DoE) to vary parameters:
- Temperature : Lower temps (0–5°C) reduce side reactions during oxalamide coupling.
- Catalysts : Add 1 mol% HOBt or EDCI to improve coupling efficiency.
- Purification : Gradient HPLC (C18 column, acetonitrile/water) isolates impurities <2% .
Q. How are contradictions in spectroscopic data resolved (e.g., ambiguous NOESY correlations)?
- Answer : Combine advanced NMR techniques:
- HSQC/HMBC : Resolve connectivity between thiophene C-H and oxalamide protons.
- DFT-NMR : Compare computed chemical shifts (GIAO method) with experimental data to validate stereochemistry.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., m/z 455.1234 [M+H]+) .
Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?
- Answer : Synthesize analogs (e.g., replacing 4-fluorobenzyl with 4-methoxybenzyl) and assay against targets (e.g., kinases or GPCRs). Use multivariate analysis to correlate substituents (e.g., electron-withdrawing F vs. OCH3) with IC50 values. Molecular docking (AutoDock Vina) predicts binding modes to active sites .
Q. How are molecular targets identified for this compound?
- Answer : Employ proteome-wide screening:
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins.
- Cryo-EM/XR : Resolve compound-enzyme complexes (e.g., cytochrome P450 isoforms) at 2.5 Å resolution.
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment in cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
